Conantokin G - 93438-65-4

Conantokin G

Catalog Number: EVT-354952
CAS Number: 93438-65-4
Molecular Formula: C88H138N26O44
Molecular Weight: 2264.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Conantokin G is a 17-amino acid peptide toxin originally isolated from the venom of the marine cone snail Conus geographus [, , , , , ]. It belongs to the conantokin family of peptides, characterized by the presence of multiple γ-carboxyglutamic acid (Gla) residues [, , , , , ]. These Gla residues play a crucial role in the peptide's structure and function, particularly in its interaction with divalent cations like calcium [, , , , , ]. Conantokin G has garnered significant attention in scientific research due to its potent and selective antagonism of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor found in the central nervous system [, , , , , , , , , , ].

Synthesis Analysis

Conantokin G can be chemically synthesized using solid-phase peptide synthesis methodologies [, ]. A key challenge in its synthesis lies in the incorporation and protection of the acid-sensitive Gla residues. A novel strategy utilizing 2,4-dimethoxybenzhydrylamine resin was developed to allow complete deprotection and cleavage of the Gla-containing peptide []. This approach ensures the production of synthetic Conantokin G identical to the naturally occurring peptide in terms of structure and biological activity [].

Molecular Structure Analysis

The most significant chemical reaction involving Conantokin G is its interaction with divalent cations, primarily calcium [, , , , , ]. This interaction involves the coordination of the negatively charged carboxyl groups of the Gla residues with the positively charged calcium ions. This binding event induces a significant conformational change in the peptide, transitioning it from a disordered structure to a well-defined α-helix. The binding affinity and stoichiometry of this interaction have been studied using various techniques, including Electron Paramagnetic Resonance (EPR) and fluorescence spectroscopy [].

Mechanism of Action

Conantokin G acts as a potent and selective antagonist of NMDA receptors, primarily targeting those containing the GluN2B subunit [, , , , , , , ]. It binds to the NMDA receptor at a site distinct from the glutamate, glycine, or polyamine binding sites, suggesting an allosteric mechanism of inhibition [, ]. While its precise mechanism remains to be fully elucidated, studies suggest that Conantokin G may act by stabilizing the receptor in a conformation unfavorable for channel opening [, ]. This competitive antagonism of NMDA receptors, particularly those containing the GluN2B subunit, underlies the potential therapeutic interest in Conantokin G for conditions involving excitotoxicity.

Physical and Chemical Properties Analysis

Conantokin G is a highly polar peptide with a net negative charge at physiological pH due to the presence of multiple Gla residues [, , ]. Its solubility is influenced by pH and ionic strength. The peptide exhibits a characteristic circular dichroism spectrum, revealing changes in its secondary structure upon metal ion binding [, , ]. Conantokin G is relatively stable under physiological conditions but can undergo degradation by proteases.

Applications

a. Neuroscience Research:

  • Investigating NMDA Receptor Function: Conantokin G is widely used to study the physiological and pathological roles of NMDA receptors, particularly those containing the GluN2B subunit. Its selectivity for this subtype allows researchers to dissect the specific contributions of GluN2B-containing receptors in various neuronal processes [, , , , , , , , , ].
  • Probing Synaptic Plasticity: Given the involvement of NMDA receptors in synaptic plasticity, Conantokin G has been employed to explore the molecular mechanisms underlying learning, memory, and other forms of synaptic modification [, ].
  • Modeling Neurological Disorders: By selectively blocking specific NMDA receptor subtypes, Conantokin G aids in developing animal models of neurological and neurodegenerative diseases such as epilepsy, stroke, and Alzheimer's disease [, , , , , ].

b. Structural Biology and Biophysics:

  • Studying Peptide-Metal Ion Interactions: Conantokin G serves as a model peptide for investigating the structural and thermodynamic aspects of peptide-metal ion interactions. Its well-defined conformational change upon calcium binding provides insights into the role of Gla residues in mediating such interactions [, , , , ].
  • Developing Novel Peptidomimetics: The unique structural features of Conantokin G, particularly its metal ion-induced helical conformation, have inspired the design and synthesis of peptidomimetics with enhanced stability and pharmacological properties [].

c. Drug Discovery and Development:

  • Lead Compound for Neuroprotective Therapies: The potent and selective antagonism of NMDA receptors by Conantokin G, particularly its favorable safety profile compared to non-selective NMDA antagonists, has led to its exploration as a lead compound for developing novel neuroprotective therapies for stroke, epilepsy, and other neurological disorders [, , , , ].

Conantokin T

  • Relevance: Conantokin T's structural similarity, shared mechanism of action, and distinct subunit selectivity profile compared to Conantokin G make it a valuable tool for investigating the structure-function relationships of conantokins and their interactions with NMDA receptors. [, , ] Notably, while both peptides adopt α-helical structures, Conantokin G requires divalent cations for this conformation, while Conantokin T does not. [] Additionally, (113)Cd-NMR studies have revealed distinct metal binding behaviors, with Conantokin G possessing four binding sites compared to Conantokin T's single site. []

Conantokin R[1-17]

  • Compound Description: Conantokin R[1-17] is a truncated, 17-amino acid analog of Conantokin R, another naturally occurring conantokin. This peptide retains the N-terminal 17 amino acids of Conantokin R, including several gamma-carboxyglutamic acid (Gla) residues. [] Similar to Conantokin G, Conantokin R[1-17] displays antagonistic activity at NMDA receptors. []
  • Relevance: Conantokin R[1-17], while structurally similar to Conantokin G, exhibits a broader subunit selectivity profile. [] This distinction highlights the importance of specific structural elements within the conantokin family for defining their interactions with various NMDA receptor subtypes. Comparing the activities and binding properties of Conantokin R[1-17] with Conantokin G provides valuable insights into the structure-activity relationships within this family of peptides. []

Ala-Conantokin G

  • Compound Description: Ala-Conantokin G is a synthetic analog of Conantokin G, where all non-essential amino acids are substituted with alanine residues. Notably, it lacks the gamma-carboxyglutamic acid (Gla) residues characteristic of Conantokin G. [, ] Despite these modifications, Ala-Conantokin G retains the ability to bind to NMDA receptors, although with lower affinity compared to Conantokin G. [, ]

Con-G[S16Y]

  • Compound Description: Con-G[S16Y] is a synthetic analog of Conantokin G with a single amino acid substitution: serine at position 16 is replaced with tyrosine. This modification is thought to introduce a potential site for radioiodination, facilitating its use in binding studies. []
  • Relevance: Con-G[S16Y] demonstrates that modifications to the Conantokin G sequence can be tolerated while retaining some ability to interact with NMDA receptors. [] This observation, along with the development of Ala-Conantokin G and other analogs, underlines the potential for designing conantokin derivatives with tailored pharmacological properties. [, ]

Con-G[L5A] and d-γ-Con-G

  • Compound Description: Con-G[L5A] is a synthetic analog of Conantokin G with leucine at position 5 substituted with alanine. Conversely, d-γ-Con-G refers to the all-D-amino acid enantiomer of Conantokin G. Both analogs were designed to investigate the importance of specific structural features for the biological activity of Conantokin G. []
  • Relevance: Importantly, both Con-G[L5A] and d-γ-Con-G are inactive at NMDA receptors, highlighting the critical role of both chirality and specific amino acid residues in Conantokin G's interaction with its target. [] These inactive analogs serve as valuable negative controls in pharmacological studies, further emphasizing the specific structural requirements for Conantokin G's activity.

Properties

CAS Number

93438-65-4

Product Name

Conotoxin GV

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C88H138N26O44

Molecular Weight

2264.2 g/mol

InChI

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)

InChI Key

HTBKFGWATIYCSF-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

CGX-1007;CONANTOKIN G;conotoxin GV;''SLEEPER PEPTIDE'';M.W. 2264.1 C88H138N26O44;Conotoxin GV, Sleeper Peptide;GE(GLA)(GLA)LQ(GLA)NQ(GLA)LIR(GLA)KSN-NH2;CONANTOKIN G (MARINE SNAIL, CONUS GEOGRAPHUS);GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2;H-GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.